An In-depth Technical Guide to 3',4',5'-Trimethoxyacetophenone (CAS: 1136-86-3)
An In-depth Technical Guide to 3',4',5'-Trimethoxyacetophenone (CAS: 1136-86-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',5'-Trimethoxyacetophenone, a member of the acetophenone (B1666503) class of organic compounds, is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Characterized by an acetophenone core substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring, this compound serves as a crucial precursor for the synthesis of a wide array of biologically active molecules, most notably chalcones with significant therapeutic potential.[1][3] This technical guide provides a comprehensive overview of 3',4',5'-trimethoxyacetophenone, including its chemical and physical properties, detailed experimental protocols for its synthesis and the synthesis of its derivatives, spectroscopic data, and an exploration of its role in the development of novel therapeutic agents.
Chemical and Physical Properties
3',4',5'-Trimethoxyacetophenone is typically a white to yellow crystalline powder.[1][4] It is slightly soluble in water but shows good solubility in organic solvents.[1][5]
| Property | Value | Reference(s) |
| CAS Number | 1136-86-3 | [6] |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| IUPAC Name | 1-(3,4,5-trimethoxyphenyl)ethanone | [7] |
| Synonyms | Acetophenone, 3',4',5'-trimethoxy-; 1-(3,4,5-Trimethoxyphenyl)ethanone | [7] |
| Appearance | White to yellow crystalline powder | [1][4] |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 173-174 °C at 10 mmHg | [2][8] |
| Solubility | Slightly soluble in water | [1][5] |
| InChI | InChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 | [5] |
| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Spectroscopic Data
The structural integrity of 3',4',5'-trimethoxyacetophenone can be confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.22 | s | 2H | Ar-H (H-2', H-6') |
| 3.93 | d (J=2.5 Hz) | 9H | -OCH₃ (3', 4', 5') |
| 2.60 | s | 3H | -COCH₃ |
| Solvent: CDCl₃, Frequency: 500 MHz[4] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 196.9 | C=O |
| 153.1 | C-3', C-5' |
| 143.1 | C-4' |
| 132.5 | C-1' |
| 105.9 | C-2', C-6' |
| 60.9 | 4'-OCH₃ |
| 56.3 | 3', 5'-OCH₃ |
| 26.4 | -COCH₃ |
| Solvent: CDCl₃, Frequency: 125 MHz[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2940 | C-H (Aliphatic) Stretch |
| ~1680 | C=O (Aryl Ketone) Stretch |
| ~1580, ~1500 | C=C (Aromatic) Stretch |
| ~1250, ~1120 | C-O (Methoxy) Stretch |
| Sample Preparation: KBr Pellet[6] |
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 210 | [M]⁺ |
| 195 | [M - CH₃]⁺ |
| 167 | [M - COCH₃]⁺ |
| Ionization Method: Electron Ionization (EI)[7][9] |
Experimental Protocols
Synthesis of 3',4',5'-Trimethoxyacetophenone via Friedel-Crafts Acylation
This protocol is adapted from general Friedel-Crafts acylation procedures.[10][11][12]
Materials:
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 eq.) dissolved in anhydrous DCM dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 1,2,3-trimethoxybenzene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3',4',5'-trimethoxyacetophenone by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).
Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcones from 3',4',5'-trimethoxyacetophenone.[3]
Materials:
-
3',4',5'-Trimethoxyacetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1M
-
Ice
Procedure:
-
Dissolve 3',4',5'-trimethoxyacetophenone (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of NaOH or KOH (e.g., 30% in ethanol) to the flask and stir at room temperature for 30 minutes.
-
Add the substituted aromatic aldehyde (1.2 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature or under reflux for a period of 2-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and neutralize with 1M HCl.
-
The precipitated chalcone product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the purified chalcone derivative. Further purification can be achieved by recrystallization.
Biological Activities and Applications in Drug Development
3',4',5'-Trimethoxyacetophenone itself is primarily valued as a synthetic intermediate. However, the derivatives synthesized from this core, particularly chalcones, have demonstrated a broad spectrum of biological activities, with anticancer properties being the most extensively studied.[3]
Anticancer Activity
Chalcones derived from 3',4',5'-trimethoxyacetophenone have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[13][14] The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore that contributes significantly to the anticancer activity of these compounds.[3]
Table of Cytotoxic Activity of 3',4',5'-Trimethoxyacetophenone-Derived Chalcones:
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Chalcone 10 (Indolyl derivative) | HCT116 (Colon) | < 0.05 | [13] |
| HT-29 (Colon) | < 0.05 | [13] | |
| DU145 (Prostate) | < 0.05 | [13] | |
| PC3 (Prostate) | < 0.05 | [13] | |
| Chalcone 13 (Chromonyl derivative) | HCT116 (Colon) | 5.1 ± 0.3 (48h) | [13] |
| HT-29 (Colon) | 2.6 ± 0.2 (48h) | [13] | |
| DU145 (Prostate) | 4.3 ± 0.5 (48h) | [13] | |
| PC3 (Prostate) | 3.8 ± 0.2 (48h) | [13] | |
| Ciprofloxacin Chalcone Hybrid | HepG2 (Liver) | 5.6 ± 0.42 µg/mL (48h) | [15] |
| MCF7 (Breast) | 11.5 ± 0.9 µg/mL (48h) | [15] | |
| Chalcone 1 | MCF-7 (Breast) | < 20 µg/mL | [14] |
| Chalcone 5 | MCF-7 (Breast) | < 20 µg/mL | [14] |
| Chalcone 23 | MCF-7 (Breast) | < 20 µg/mL | [14] |
| Chalcone 25 | MCF-7 (Breast) | < 20 µg/mL | [14] |
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which these chalcone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[16] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[16]
Biological Assay Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[3][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well microplates
-
Test compound stock solution (in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[1][20]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
General Tubulin Buffer (GTP)
-
Guanosine-5'-triphosphate (GTP) stock solution
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v). Keep the solution on ice.
-
In a pre-chilled 96-well plate, add 10 µL of various concentrations of the test compound (dissolved in buffer) or a vehicle control.
-
To initiate polymerization, add 100 µL of the tubulin solution and 1 µL of GTP stock solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.
-
Measure the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.
Safety and Handling
3',4',5'-Trimethoxyacetophenone is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3',4',5'-Trimethoxyacetophenone is a key starting material in the synthesis of pharmacologically relevant compounds, particularly chalcones with potent anticancer activity. Its trimethoxyphenyl moiety is crucial for the biological efficacy of its derivatives, which primarily act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration and optimization of new therapeutic agents based on this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 3',4',5'-TRIMETHOXYACETOPHENONE(1136-86-3) 1H NMR spectrum [chemicalbook.com]
- 6. 3',4',5'-Trimethoxyacetophenone | 1136-86-3 | Benchchem [benchchem.com]
- 7. 3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Ethanone, 1-(3,4,5-trimethoxyphenyl)- [webbook.nist.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 12. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 13. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. anjs.edu.iq [anjs.edu.iq]
- 18. merckmillipore.com [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
